molecular formula C8H18O3S B1201126 1-Octanesulfonic acid CAS No. 3944-72-7

1-Octanesulfonic acid

Cat. No.: B1201126
CAS No.: 3944-72-7
M. Wt: 194.29 g/mol
InChI Key: WLGDAKIJYPIYLR-UHFFFAOYSA-N
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Description

Octane-1-sulfonic acid is an organosulfonic acid. It has a role as a local anaesthetic.

Biological Activity

1-Octanesulfonic acid (OSA), with the chemical formula C8H18O3S, is an organosulfonic acid that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a surfactant and as a local anesthetic, but its biological implications extend beyond these functions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedical research.

This compound is characterized by the following properties:

  • Molecular Weight : 190.30 g/mol
  • Solubility : 9.8 g/L at 20 °C
  • Melting Point : 300 °C (572 °F)

These properties make OSA a versatile compound in various chemical applications, particularly in high-performance liquid chromatography (HPLC) as an ion-pairing reagent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that OSA exhibits inhibitory effects against several bacterial strains. For instance, a study demonstrated significant antimicrobial activity against Escherichia coli and other pathogenic bacteria at concentrations ranging from 100 to 800 μg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Concentration (μg/mL)
Escherichia coli15200
Staphylococcus aureus12400
Pseudomonas aeruginosa10800

Cytotoxicity and Safety Profile

The cytotoxic effects of OSA have been evaluated in various cell lines. In vitro studies suggest that while OSA can induce apoptosis in cancer cells, it also poses risks to normal cells at higher concentrations. A study found that exposure to OSA resulted in reduced cell viability in human liver and kidney cell lines, indicating a need for careful dosage management when considering therapeutic applications .

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (μM)Effect Observed
HepG2 (Liver)50Decreased viability
HEK293 (Kidney)45Apoptosis induction
MCF-7 (Breast Cancer)30Growth inhibition

Applications in Biomedical Research

This compound's role as an ion-pairing agent in HPLC has facilitated advancements in neurochemistry and pharmacokinetics. Its ability to enhance the separation of neurotransmitters such as dopamine has been crucial for studies investigating neurological disorders . Furthermore, OSA's surfactant properties make it an ideal candidate for drug delivery systems, particularly in formulating liposomal drugs.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of OSA:

  • Neurotransmitter Analysis : A validated ultra-performance liquid chromatography method utilizing OSA as an ion-pair reagent successfully quantified dopamine levels in rat brain extracts, demonstrating its utility in neurochemical research .
  • Antimicrobial Formulations : A formulation containing OSA showed promising results against multidrug-resistant bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Scientific Research Applications

Applications in Biochemical Research

1-Octanesulfonic acid is primarily utilized as an anionic surfactant and an ion-pairing agent in various biochemical applications:

  • High-Performance Liquid Chromatography (HPLC) : It serves as an essential component in mobile phase solutions for HPLC analysis. Specifically, it is employed to measure neurotransmitters like dopamine in biological samples, enhancing the separation and detection of these compounds .
  • Buffer Solutions : In neurochemistry, this compound is used to prepare buffer solutions that maintain the pH during biochemical assays. For example, it has been utilized in a nine-part buffer system to determine L-Dopa concentrations in seed flour extracts .

Applications in Chromatography

The compound is extensively used in ion-pair chromatography , which is crucial for the separation of ionic compounds:

Application TypeDescription
Ion-Pair ChromatographyFacilitates the separation of polar compounds by pairing them with ions.
Mobile Phase PreparationUsed in HPLC mobile phases to enhance the resolution of analytes .

This compound's ability to form ion pairs improves the retention times of analytes, making it invaluable for analytical chemistry.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in various industrial sectors:

  • Surfactant in Cleaning Products : Its surfactant properties make it suitable for use in cleaning agents and detergents, where it helps reduce surface tension and enhance cleaning efficacy .
  • Biocides and Disinfectants : The compound is also included in formulations for biocidal products, contributing to their effectiveness against microbial contaminants .

Case Study 1: Neurochemical Analysis

A study highlighted the effectiveness of using this compound in HPLC for analyzing dopamine levels in rat models. The results demonstrated improved sensitivity and specificity when this compound was included in the mobile phase, showcasing its role in advancing neurochemical research .

Case Study 2: Ion-Pair Reversed-Phase Liquid Chromatography

Research conducted on collagen cross-links utilized ion-pair reversed-phase liquid chromatography with this compound. The study successfully separated naturally fluorescent collagen cross-links, demonstrating the compound's utility in biochemical assays related to tissue analysis .

Q & A

Basic Research Questions

Q. How should 1-Octanesulfonic acid sodium salt solutions be prepared for HPLC analysis?

  • Methodological Answer : Prepare a 0.02M solution by dissolving 4.325 g of this compound sodium salt in 1 L of 0.2% glacial acetic acid. Ensure solubility by vortexing or sonication, as it is water-soluble (216 mg/mL at 25°C) . Adjust pH to 2.5–3.5 using acetic acid or triethylamine to enhance ion-pairing efficiency . Filter through a 0.22 µm membrane to prevent column clogging .

Q. What is the role of this compound sodium salt as an ion-pairing reagent in peptide/protein analysis?

  • Methodological Answer : The sulfonate group forms ion pairs with protonated amino groups in peptides/proteins, improving retention on reversed-phase HPLC columns. Use concentrations of 5–20 mM in mobile phases to balance retention time and peak symmetry. Higher concentrations improve resolution for hydrophilic analytes but may increase backpressure .

Q. What are the stability and optimal storage conditions for this compound sodium salt?

  • Methodological Answer : Store at room temperature in a desiccator to prevent hydration. The compound is stable for ≥2 years if protected from light and oxidizing agents. For HPLC applications, prepare fresh solutions monthly to avoid degradation by microbial growth or oxidation .

Advanced Research Questions

Q. How can the concentration of this compound sodium salt be optimized for separating complex mixtures?

  • Methodological Answer : Perform a gradient elution study with varying concentrations (5–50 mM) while monitoring retention factors (k) and peak asymmetry. For hydrophobic analytes (e.g., long-chain fatty acids), use ≥30 mM to enhance retention. For polar compounds (e.g., amino acids), lower concentrations (10–15 mM) reduce excessive retention .

Q. How do matrix effects in biological samples impact analytical methods using this compound sodium salt?

  • Methodological Answer : Proteinaceous matrices can adsorb the reagent, reducing effective concentration. Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to remove interferents. For serum/plasma, dilute samples 1:10 with mobile phase to minimize ion suppression in LC-MS .

Q. What validation parameters are critical when using this compound sodium salt in regulatory-compliant methods (e.g., USP/EP)?

  • Methodological Answer : Validate specificity (resolution ≥1.5 from nearest peak), linearity (R² ≥0.995), and precision (%RSD ≤2%). Include system suitability tests with reference standards (e.g., vitamin B6 or sweeteners) to ensure retention time reproducibility (±2%) .

Q. How is this compound sodium salt used in environmental PFAS analysis?

  • Methodological Answer : As a surrogate for perfluorooctanesulfonic acid (PFOS), it aids in quantifying PFAS contamination via isotope dilution. Use LC-MS/MS with a mobile phase of 20 mM ammonium acetate and 10 mM this compound sodium salt to separate PFAS isomers. Monitor for co-elution with natural organic matter using tandem mass transitions .

Q. Does long-term storage of this compound sodium salt affect chromatographic performance?

  • Methodological Answer : Aged batches may form sulfonic acid dimers, causing baseline noise. Test stored reagents by comparing retention times and peak areas of a control analyte (e.g., caffeine). If deviations exceed 5%, purify via recrystallization in ethanol/water (1:3) .

Q. Can this compound sodium salt be combined with other ion-pairing agents for multimodal separations?

  • Methodological Answer : Pair with tetrabutylammonium hydroxide (TBAOH) for simultaneous anion-cation interaction studies. Optimize ratios (e.g., 10 mM sulfonate + 5 mM TBAOH) to resolve zwitterionic compounds like neurotransmitters. Validate column compatibility to avoid precipitation .

Q. What are the challenges in trace-level analysis using this compound sodium salt, and how can they be mitigated?

  • Methodological Answer : Low-abundance analytes (e.g., ng/mL) require high-purity reagents (>98%) to reduce background noise. Use pre-column derivatization (e.g., with dansyl chloride) to enhance sensitivity. Employ a column with smaller particle size (e.g., 1.7 µm) and higher efficiency .

Properties

IUPAC Name

octane-1-sulfonic acid
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InChI

InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WLGDAKIJYPIYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S
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Related CAS

5324-84-5 (hydrochloride salt)
Record name 1-Octanesulfonic acid
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DSSTOX Substance ID

DTXSID5041277
Record name 1-Octanesulfonic acid
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Molecular Weight

194.29 g/mol
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Physical Description

Liquid, Solid; [Fisher Scientific MSDS]
Record name 1-Octanesulfonic acid
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CAS No.

3944-72-7
Record name 1-Octanesulfonic acid
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Retrosynthesis Analysis

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